Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-nicotinic Acid: Properties, Synthesis, and Applications
4-Chloro-2,6-dimethyl-nicotinic acid is a highly substituted pyridine derivative that has emerged as a molecule of significant interest for researchers in synthetic and medicinal chemistry. As a nicotinic acid (Vitamin B3) analogue, it belongs to a class of compounds with established biological relevance.[1][2] However, the specific arrangement of its functional groups—a reactive chlorine atom at the 4-position, two electron-donating methyl groups at the 2- and 6-positions, and a carboxylic acid at the 3-position—creates a unique chemical entity. This substitution pattern makes it an exceptionally valuable synthon, or building block, for the construction of diverse and complex molecular libraries.[3]
The presence of the chloro group provides a key reactive handle for introducing further molecular complexity through various cross-coupling and substitution reactions.[3] This guide, intended for chemists, pharmacologists, and drug development professionals, offers a comprehensive exploration of the core chemical properties, reactivity, synthesis, and potential applications of 4-Chloro-2,6-dimethyl-nicotinic acid, providing the foundational knowledge required to harness its full synthetic potential.
Core Physicochemical and Structural Properties
The identity and physical characteristics of a compound are foundational to its application in research. The structural arrangement of 4-Chloro-2,6-dimethyl-nicotinic acid dictates its solubility, reactivity, and spectroscopic signature.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 4-chloro-2,6-dimethylpyridine-3-carboxylic acid | [3] |
| CAS Number | 56022-09-4 | [3][4] |
| Molecular Formula | C₈H₈ClNO₂ | [3][4] |
| Molecular Weight | 185.61 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder (inferred) | |
| Melting Point | Data not widely published; related compounds like 6-chloronicotinic acid melt at ~190 °C (decomposes).[5] | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water, with solubility increasing in basic aqueous solutions. | [5][6] |
Structural Analysis:
The molecule's properties are a direct consequence of its substituted pyridine core. The carboxylic acid group imparts acidic properties and serves as a key site for amide and ester formation. The two methyl groups are electron-donating, influencing the electron density of the pyridine ring. The chlorine atom at the 4-position is the most critical feature for its role as a synthon, acting as a leaving group in nucleophilic aromatic substitution and a partner in metal-catalyzed cross-coupling reactions.
Spectroscopic Signature
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic Proton (H5): A singlet appearing in the aromatic region (~8.0-8.5 ppm).- Methyl Protons (2-CH₃, 6-CH₃): Two distinct singlets in the aliphatic region (~2.5-2.8 ppm), each integrating to 3 protons.- Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): ~165-175 ppm.- Aromatic Carbons (Pyridine Ring): Multiple signals between ~120-160 ppm. The carbons attached to the chloro and methyl groups will have distinct shifts.- Methyl Carbons (-CH₃): Signals in the aliphatic region, typically ~20-25 ppm. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A prominent peak at m/z 185.- Isotope Peak (M+2): A peak at m/z 187 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom. |
| Infrared (IR) | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.- C=N, C=C Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Typically found in the 1000-1100 cm⁻¹ region. |
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 4-Chloro-2,6-dimethyl-nicotinic acid is crucial for its effective use in designing novel molecules.
Synthetic Pathway
A common and logical synthetic approach involves the chlorination of a readily available precursor, 2,6-dimethyl-4-pyridone. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to ensure complete conversion. The resulting 4-chloro-2,6-dimethylpyridine can then be functionalized to introduce the carboxylic acid group. However, a more direct strategy involves the hydrolysis of a nitrile group at the C-3 position. This nitrile can be introduced through various methods, including Sandmeyer-type reactions.[3]
A plausible synthetic workflow is outlined below.
Caption: A potential multi-step synthesis pathway to the target compound.
Experimental Protocol: Chlorination of 2,6-Dimethyl-4-pyridone
This protocol describes the first key step in a potential synthesis, the formation of the chlorinated pyridine intermediate.
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Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 2,6-dimethyl-4-pyridone.
-
Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃) to the flask while stirring. Then, add phosphorus pentachloride (PCl₅) portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Heat the reaction mixture to 90-110 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is > 8.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-chloro-2,6-dimethylpyridine can be purified further by column chromatography or distillation.
Core Reactivity
The true value of 4-Chloro-2,6-dimethyl-nicotinic acid lies in its versatile reactivity, which allows for the creation of a vast array of derivatives.
Caption: Key reactivity pathways for derivatization.
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Reactions at the Chloro Position: The chlorine at the C4 position is the primary site for diversification. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles (amines, alcohols, thiols) and is an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the straightforward introduction of new aryl, heteroaryl, alkyl, or amino substituents.
-
Reactions at the Carboxylic Acid: The carboxylic acid group undergoes standard transformations. Esterification with alcohols under acidic conditions or amide bond formation with amines using coupling reagents (e.g., EDC, HATU) are high-yielding and reliable reactions for modifying this position.
Applications in Drug Discovery and Chemical Biology
Substituted nicotinic acid derivatives are a staple in medicinal chemistry programs due to their presence in numerous bioactive molecules. The specific substitution pattern of 4-Chloro-2,6-dimethyl-nicotinic acid makes it a valuable scaffold for targeting a range of biological systems.[3]
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. This molecule can serve as a starting point for synthesizing compounds targeting kinases like VEGFR-2, which are crucial in angiogenesis and cancer progression.[7]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: As a nicotinic acid derivative, its core structure is relevant for developing ligands that interact with nAChRs. These receptors are implicated in various neurological disorders, making antagonists and agonists valuable research tools and potential therapeutics.[8]
-
Antiproliferative Agents: The nicotinic acid framework has been explored for the development of novel anticancer agents.[9] Derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[7][9]
Caption: Role as a scaffold in drug discovery workflows.
Safety and Handling
As a laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, information from structurally related chloropyridines and carboxylic acids provides a basis for safe handling practices.[10]
-
GHS Hazard Classification (Anticipated):
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation. Wash hands thoroughly after handling.[12]
-
-
Storage:
Conclusion
4-Chloro-2,6-dimethyl-nicotinic acid is far more than a simple derivative of a vitamin. It is a strategically designed synthetic intermediate whose true value is realized in its potential for diversification. The interplay between its carboxylic acid handle and, most importantly, its reactive chloro group allows chemists to readily explore chemical space in the pursuit of novel bioactive compounds. Its utility as a scaffold in developing kinase inhibitors, nAChR modulators, and other therapeutic agents is clear. Future research will likely continue to exploit the reactivity of this compound to build complex molecular architectures, leading to the discovery of new chemical probes and drug candidates.[3]
References
-
Chemsrc. Nicotinic acid | CAS#:59-67-6. [Link]
-
PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]
-
PubChem. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229. [Link]
-
WADA. International Standard - Prohibited List. [Link]
-
Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. [Link]
-
ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
-
ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]
-
Nowick, James S. Problems from Previous Years' Exams. [Link]
- Google Patents.
-
MDPI. pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. [Link]
-
PubMed. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. [Link]
-
Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]
-
INCHEM. ICSC 1702 - NICOTINIC ACID. [Link]
-
PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]
Sources
- 1. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2,6-dimethyl-nicotinic acid | 56022-09-4 | Benchchem [benchchem.com]
- 4. 4-Chloro-2,6-dimethyl-nicotinic acid ,97% CAS#: 56022-09-4 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
